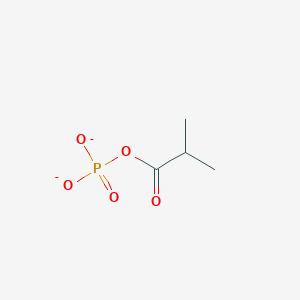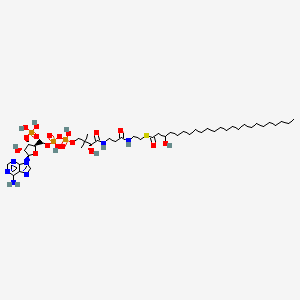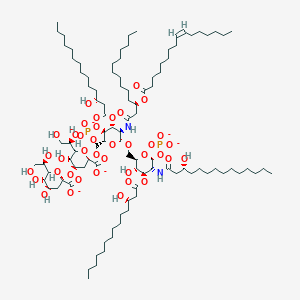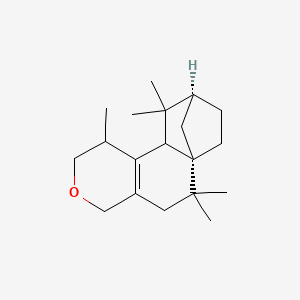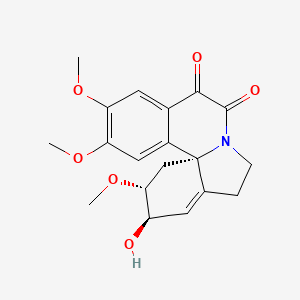
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1) is a natural product found in Leptolyngbya with data available.
Aplicaciones Científicas De Investigación
Conformational Studies of Amino Acid Derivatives : A study by Siemion and Picur (1988) analyzed the conformation of N-acetylamino acid N'-methylamides, including derivatives of DL-Ala, in dimethyl sulfoxide. The research focused on understanding the conformational equilibria of these compounds, revealing insights into their structural behavior in different environments.
Chromatographic Separation and Analysis : Toyo’oka et al. (1999) Toyo’oka et al. (1999) developed a method for separating DL-amino acids through reversed-phase chromatography. This technique is essential for analyzing complex amino acid sequences, potentially applicable to compounds like the one .
Peptide Synthesis and Racemization : A study by Izumiya, Muraoka, and Aoyagi (1971) investigated the synthesis of tripeptides, including H-Gly-DL-Ala variants. Understanding the synthesis process and racemization during peptide formation is crucial for compounds like the one mentioned.
Polypeptide Synthesis with Specific Amino Acids : Mezö et al. (2000) synthesized polypeptides with branches composed of DL-Ala oligopeptide, L-serine, and L-leucine or L-glutamic acid residues. This study contributes to understanding how specific amino acid sequences can be engineered into polypeptides.
Stereochemistry in Metal-Schiff Base Complexes with Amino Acids : Fujii, Sano, and Nakano (1977) studied the stereochemistry of cobalt(III)–Schiff base complexes with amino acids like DL-alanine and DL-leucine. This research aids in understanding the interaction of amino acids with metal ions, which could be relevant for the structural and chemical properties of the compound .
Propiedades
Nombre del producto |
DL-N(Me2)Val-DL-OVal-DL-N(Me)Ser(Me)-DL-N(Me)Leu-DL-N(Me)xiThr(1)-DL-N(Me)Ser(Me)-DL-N(Me)xiIle-DL-Ala-DL-N(Me)Leu-DL-Tyr(Me)-DL-N(Me)Ala-(1) |
|---|---|
Fórmula molecular |
C65H110N10O16 |
Peso molecular |
1287.6 g/mol |
Nombre IUPAC |
[1-[[1-[[1-[[15-butan-2-yl-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] 2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76) |
Clave InChI |
LVHKHLZPRPTQJG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |
Sinónimos |
coibamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



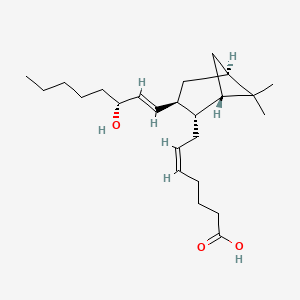
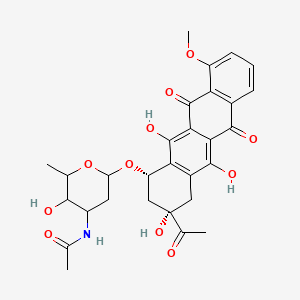
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
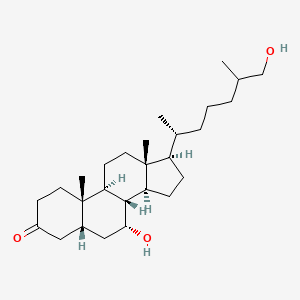

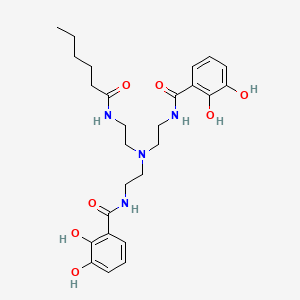
![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)

